

optimizing Gne-049 concentration in cell culture

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Compound of Interest

Compound Name: Gne-049

Cat. No.: B15572026

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GENE-049 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of **GENE-049** in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is **GENE-049** and what is its mechanism of action?

A1: **GENE-049** is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the CREB-binding protein (CBP) and p300.^{[1][2][3][4]} These proteins are critical transcriptional co-activators that function as histone acetyltransferases (HATs). By binding to the bromodomain, **GENE-049** prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, which is crucial for their recruitment to chromatin. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancer regions, and subsequent downregulation of target oncogenes like MYC and androgen receptor (AR) target genes.^{[1][2][5]}

Q2: What is the recommended starting concentration for **GENE-049** in cell culture?

A2: The optimal concentration of **GENE-049** is highly dependent on the cell line and the experimental endpoint.

- For inhibiting downstream signaling (e.g., MYC expression), an EC50 of 14 nM has been reported in MV-4-11 cells.^{[2][5][6]}

- For assays measuring cell proliferation or viability, higher concentrations are often required, with IC50 values ranging from 650 nM to 1900 nM in AR-positive prostate cancer cell lines.
[7]
- It is recommended to perform a dose-response curve for your specific cell line, starting from a low nanomolar range (e.g., 1 nM) up to a low micromolar range (e.g., 5-10 μ M) to determine the optimal concentration for your assay.

Q3: How should I prepare and store **GNE-049**?

A3: **GNE-049** should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen gas.[6] When preparing working dilutions for cell culture, ensure the final DMSO concentration in the media is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: How long should I treat my cells with **GNE-049**?

A4: The required treatment duration varies by the biological process being studied:

- Target Engagement & Gene Expression: Changes in H3K27ac and downstream gene expression (e.g., MYC) can be observed in as little as 4 to 24 hours.[5][7]
- Cell Viability/Proliferation: The anti-proliferative effects of **GNE-049** are often not acute.[8] Assays measuring cell viability or proliferation should be conducted over several days, typically ranging from 4 to 8 days.[5][8]
- Colony Formation: For clonogenic assays, a longer incubation period of 2 to 3 weeks is standard to observe differences in colony size and number.[8]

Q5: What are the expected phenotypic effects of **GNE-049** treatment?

A5: Treatment with **GNE-049** has been shown to reduce the proliferation of sensitive cancer cell lines, particularly those dependent on CBP/p300 activity for the expression of key oncogenes.[1][5] In some cell types, such as ER-positive breast cancer cells, **GNE-049** can inhibit growth by inducing senescence rather than acute cytotoxicity.[8][9] It has also been shown to block the growth of castration-resistant prostate cancer models.[5]

GNE-049 Potency and Activity Data

The following tables summarize the reported biochemical and cellular potency of **GNE-049** across various assays and cell lines.

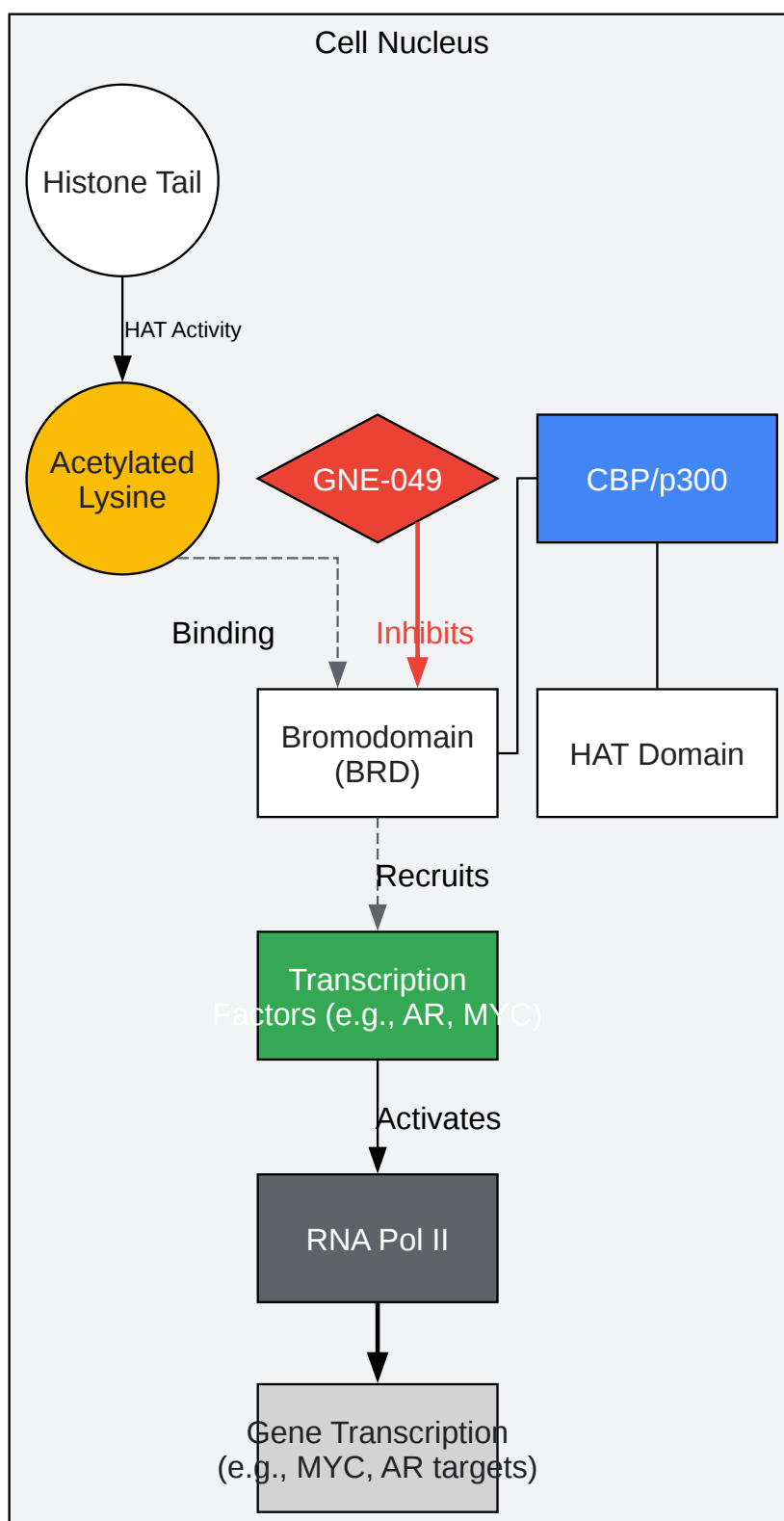
Table 1: Biochemical and Cellular Assay Potency

Assay Type	Target/Endpoint	IC50 / EC50 Value	Reference
Biochemical (TR-FRET)	CBP Bromodomain	1.1 nM	[1] [3] [5] [6]
Biochemical (TR-FRET)	p300 Bromodomain	2.3 nM	[1] [3] [5]
Biochemical (TR-FRET)	BRD4 Bromodomain	4240 nM	[5] [6]
Cellular (BRET)	Target Engagement	12 nM	[5] [6]
Cellular (QuantiGene)	MYC Expression (MV-4-11 cells)	14 nM	[2] [5] [6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

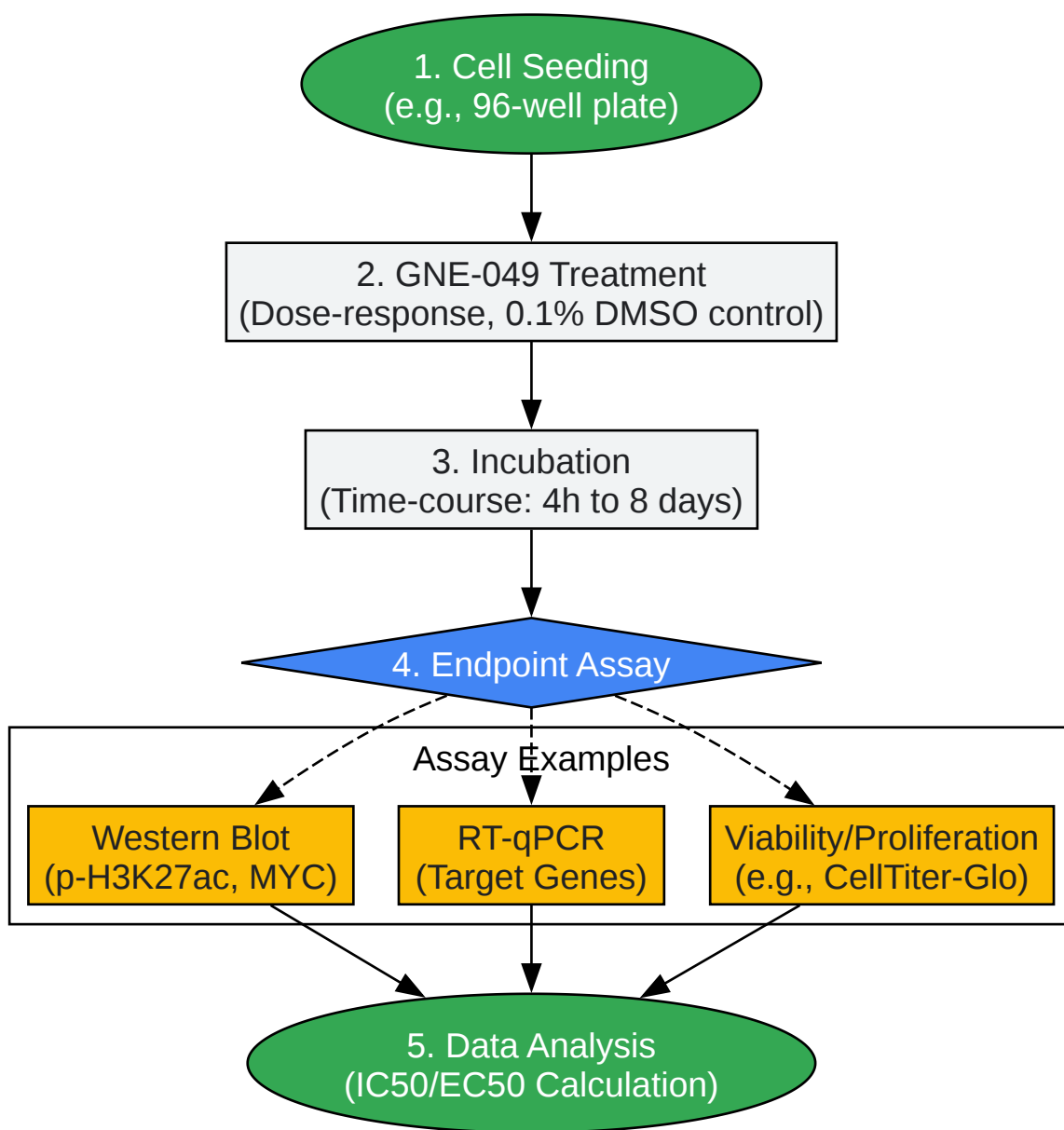
Cell Line	Cancer Type	IC50 Value (Proliferation)	Reference
VCaP	Prostate Cancer (AR+)	~650 nM - 1900 nM	[7]
LNCaP	Prostate Cancer (AR+)	~650 nM - 1900 nM	[7]
22Rv1	Prostate Cancer (AR+)	~650 nM - 1900 nM	[7]
CWR22R	Prostate Cancer (AR+)	> 1000 nM	[6]
PC3	Prostate Cancer (AR-)	No effect noted	[1]
DU145	Prostate Cancer (AR-)	No effect noted	[1]

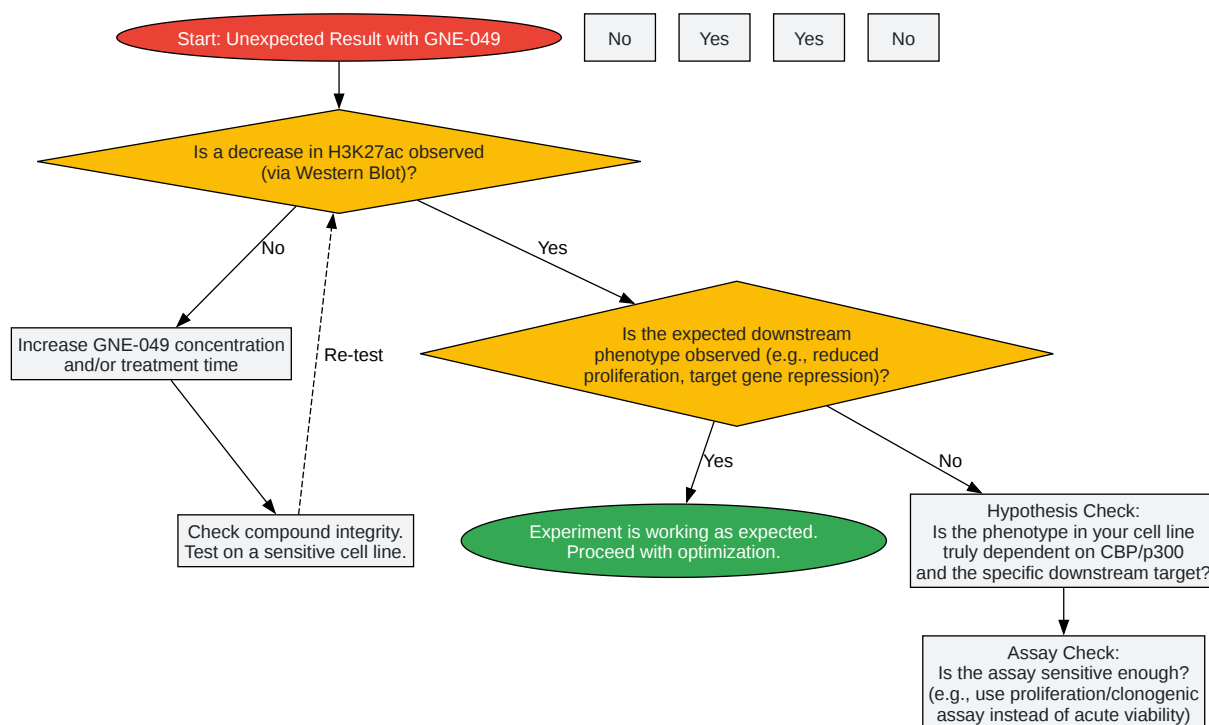
Visualized Mechanisms and Workflows



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Caption: GNE-049 inhibits CBP/p300 by binding to its bromodomain.





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